Oxacillin

Description

An antibiotic similar to [fluclthis compound] used in resistant staphylococci infections.

This compound is a Penicillin-class Antibacterial.

This compound is a parenteral, second generation penicillin antibiotic that is used to treat moderate-to-severe, penicillinase-resistant staphylococcal infections. This compound has been linked to rare instances of clinically apparent, idiosyncratic liver injury, but it more commonly causes transient elevations in serum aminotransferases without jaundice.

This compound has been reported in Bos taurus, Cordyceps farinosa, and Liquidambar formosana with data available.

This compound is a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. This compound binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and is indicated for infection and bacterial disease and has 5 investigational indications.

An antibiotic similar to FLUCLthis compound used in resistant staphylococci infections.

See also: Penicillin G (related); Penicillin V (related); Clthis compound (narrower) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

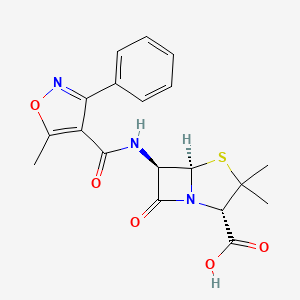

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHMGVUTGAWSP-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate) | |

| Record name | Oxacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023397 | |

| Record name | Oxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.62e-02 g/L | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-79-5 | |

| Record name | Oxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oxacillin's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacillin, a penicillinase-resistant β-lactam antibiotic, serves as a critical therapeutic agent against infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus. Its efficacy lies in the targeted inhibition of bacterial cell wall synthesis, a process essential for maintaining cellular integrity and viability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. Detailed experimental protocols for assessing these interactions and quantitative data on this compound's inhibitory activity are presented to support further research and development in this field.

Introduction

The bacterial cell wall is a complex and dynamic structure, primarily composed of peptidoglycan, that provides essential structural support and protection from osmotic stress. The biosynthesis of this intricate mesh-like polymer is a multistep process culminating in the cross-linking of peptidoglycan strands, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2] this compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by interfering with this final and crucial stage of cell wall assembly.[1] Its chemical structure, featuring a β-lactam ring, is key to its mechanism of action.[1] This guide delves into the specific molecular interactions and the downstream consequences of this compound's engagement with its bacterial targets.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound involves the covalent modification and inactivation of PBPs.[1] This interaction prevents the transpeptidation reaction, which is the formation of peptide cross-links between adjacent peptidoglycan strands. The inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death.[1]

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan biosynthesis. S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[3] this compound, through its reactive β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of these PBPs.[4] This acylation effectively inactivates the enzyme, preventing it from carrying out its transpeptidase function.[5]

The affinity of this compound for different PBPs can vary. For instance, in Escherichia coli, this compound has shown a high affinity for PBP3.[6] In methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of an altered PBP, PBP2a.[7] This modified PBP has a low affinity for most β-lactam antibiotics, including this compound, and can continue to function in cell wall synthesis even when the native PBPs are inhibited, thus conferring resistance.[7][8]

Disruption of Peptidoglycan Cross-Linking

The transpeptidation reaction, catalyzed by PBPs, is essential for the structural integrity of the bacterial cell wall. It involves the formation of a peptide bond between the D-alanine of one peptidoglycan chain and the glycine bridge of an adjacent chain. By inhibiting PBPs, this compound directly prevents this cross-linking, leading to the formation of a defective and weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.[2] Recent studies have shown that this compound can stop the division progress in S. aureus by preventing the recruitment of the major peptidoglycan synthase PBP2 to the septum.[9][10]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against its PBP targets can be quantified using various parameters, most notably the 50% inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against the native PBPs of S. aureus.

| Penicillin-Binding Protein (PBP) | This compound IC50 (µM) | Reference |

| PBP1 | 0.2 | [3] |

| PBP2 | 0.8 | [3] |

| PBP3 | 0.8 | [3] |

| PBP4 | 50 | [3] |

Table 1: IC50 values of this compound for the native PBPs of Staphylococcus aureus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.[11]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Staphylococcus aureus isolate

-

0.5 McFarland turbidity standard

-

Sterile saline

Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound to achieve the desired final concentrations.

-

Prepare Inoculum: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension 1:100 to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

-

Prepare Microtiter Plate: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C for 18-24 hours.[11]

-

Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth.[11]

Competitive PBP Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled penicillin for binding to PBPs.

Materials:

-

Bacterial cell membrane preparation containing PBPs

-

Fluorescent penicillin probe (e.g., Bocillin-FL)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Bacterial Growth and Membrane Preparation:

-

Grow bacterial cells to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with PBS.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.[12]

-

-

Competition Reaction:

-

Incubate the prepared cell membranes with varying concentrations of this compound for 30 minutes at room temperature.[13]

-

-

Fluorescent Labeling:

-

SDS-PAGE and Visualization:

-

Stop the reaction and separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the PBP bands. The decrease in fluorescence in the presence of this compound indicates competitive binding.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound covalently binds to and inactivates PBPs, inhibiting transpeptidation and leading to a weakened cell wall and subsequent bacterial lysis.

Experimental Workflow for Competitive PBP Binding Assay

Caption: Workflow for determining the inhibitory concentration of this compound on PBPs using a competitive binding assay with a fluorescent probe.

Conclusion

This compound remains a vital tool in the clinical management of staphylococcal infections due to its targeted and potent inhibition of bacterial cell wall synthesis. A thorough understanding of its mechanism of action at the molecular level is paramount for combating the rise of antibiotic resistance and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of this compound's interaction with PBPs and the resulting bactericidal effects, supported by quantitative data and detailed experimental methodologies to facilitate further scientific inquiry. The continued investigation into the nuances of β-lactam-PBP interactions will be crucial in the ongoing battle against bacterial pathogens.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of Penicillin Binding Protein 2a Detection with this compound Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Relation between PBPs (penicillin-binding proteins) and growth curves of Escherichia coli submitted to ampicillin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics this compound and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Oxacillin: A Technical Guide to the Genesis of a Penicillinase-Resistant Penicillin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Penicillin Resistance

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent mass production in the 1940s revolutionized medicine, heralding the age of antibiotics. However, the widespread use of penicillin was soon met with a significant challenge: the emergence of penicillin-resistant strains of Staphylococcus aureus. These bacteria produced an enzyme, penicillinase (a type of β-lactamase), which hydrolyzed the β-lactam ring of penicillin, rendering the antibiotic ineffective. This growing resistance crisis in the 1950s spurred a concerted effort among pharmaceutical researchers to develop new penicillins that could withstand the destructive action of penicillinase. This technical guide provides an in-depth history and discovery of oxacillin, a pivotal second-generation, semi-synthetic penicillin that emerged from this research as a potent weapon against penicillin-resistant staphylococci.

The Dawn of a New Penicillin: A Historical Overview

This compound was first synthesized in the early 1960s as a result of a collaborative research initiative between Beecham Research Laboratories in the United Kingdom and Bristol-Myers in the United States.[1][2] This collaboration was at the forefront of developing semi-synthetic penicillins, a new class of antibiotics derived from the core penicillin structure, 6-aminopenicillanic acid (6-APA). The isolation of 6-APA by Beecham scientists in 1957 was a landmark achievement, as it allowed for the chemical modification of the penicillin molecule, opening the door to the creation of novel derivatives with improved properties.[2]

This compound belongs to the isoxazolyl penicillin group, which also includes clthis compound and diclthis compound.[1] It was developed as a derivative of methicillin, the first penicillinase-resistant penicillin, but with the significant advantage of being stable in acidic conditions, allowing for oral administration.[1] Following its discovery, this compound was patented in 1960 and received approval for medical use in 1962.[1] Beecham retained the rights to commercially develop the related compound clthis compound in the UK, while Bristol-Myers was granted the marketing rights for this compound in the United States.[1]

The Chemistry of Resistance: Synthesis of this compound

The key to this compound's resistance to penicillinase lies in its unique chemical structure. The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenylisoxazole-4-carbonyl chloride. The bulky isoxazolyl side chain sterically hinders the penicillinase enzyme from accessing and hydrolyzing the β-lactam ring.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of the isoxazolyl side chain precursor, followed by its coupling with the 6-APA nucleus.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on established chemical principles for penicillin synthesis.

Step 1: Preparation of 5-methyl-3-phenylisoxazole-4-carbonyl chloride

-

Benzaldoxime formation: Benzaldehyde is reacted with hydroxylamine hydrochloride in an alkaline solution to form benzaldoxime.

-

Chlorination: The benzaldoxime is then chlorinated, typically using chlorine gas, to yield benzohydroxamoyl chloride.

-

Cycloaddition and Esterification: Benzohydroxamoyl chloride undergoes a cycloaddition reaction with ethyl acetoacetate to form ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed, usually with a base such as sodium hydroxide, to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.

-

Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Step 2: Acylation of 6-Aminopenicillanic Acid (6-APA)

-

Dissolution of 6-APA: 6-Aminopenicillanic acid is dissolved in a suitable aqueous solvent, and the pH is adjusted to the alkaline range (typically pH 7.0-9.0) using a base such as ammonium hydroxide to deprotonate the amino group.

-

Coupling Reaction: The solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride in an organic solvent (e.g., ethyl acetate) is added to the 6-APA solution. The reaction is carried out at a controlled temperature, often cooled to 0-5°C, while maintaining the pH in the desired range.

-

Isolation and Purification: After the reaction is complete, the this compound is extracted into an organic solvent. The organic layer is washed, and the sodium salt of this compound is precipitated by the addition of a sodium salt, such as sodium-2-ethylhexanoate. The resulting solid this compound sodium is then filtered, washed, and dried.

Mechanism of Action and Penicillinase Resistance

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

The key to this compound's efficacy against penicillinase-producing staphylococci is the steric hindrance provided by its 5-methyl-3-phenylisoxazole-4-carboxamido side chain. This bulky group physically blocks the active site of the penicillinase enzyme, preventing it from binding to and hydrolyzing the β-lactam ring.

In Vitro and In Vivo Efficacy: Key Experimental Findings

The development of this compound was supported by extensive in vitro and in vivo studies to determine its antibacterial spectrum, potency, and resistance to penicillinase.

In Vitro Susceptibility Testing

A crucial step in evaluating any new antibiotic is determining its Minimum Inhibitory Concentration (MIC) against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Experimental Protocol: Tube Dilution Method for MIC Determination

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a set of sterile test tubes.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU) per milliliter.

-

Inoculation: Each tube containing the diluted antibiotic is inoculated with a standardized volume of the bacterial suspension. A control tube containing no antibiotic is also inoculated to ensure the viability of the bacteria.

-

Incubation: The tubes are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, the tubes are visually inspected for turbidity (growth). The MIC is the lowest concentration of this compound in which there is no visible growth.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Penicillins against Staphylococcus aureus

| Penicillin | Penicillin-Susceptible S. aureus | Penicillinase-Producing S. aureus |

| Penicillin G | 0.01 - 0.1 | >100 |

| Methicillin | 1.5 - 3.1 | 1.5 - 6.2 |

| This compound | 0.2 - 0.8 | 0.4 - 1.6 |

Data compiled from various studies conducted in the early 1960s.

The data clearly demonstrates the dramatic loss of activity of Penicillin G against penicillinase-producing strains. In contrast, both methicillin and this compound retained their activity, with this compound showing greater potency (lower MIC) than methicillin against both susceptible and resistant strains.

Penicillinase Resistance Assay

To directly measure the stability of this compound in the presence of penicillinase, an iodometric assay was commonly employed. This method relies on the principle that the hydrolysis product of penicillin, penicilloic acid, reduces iodine, while intact penicillin does not.

Experimental Protocol: Iodometric Assay for Penicillinase Activity

-

Reaction Mixture: A solution containing the penicillin to be tested (e.g., this compound), a preparation of penicillinase enzyme, and a starch-iodine indicator is prepared in a suitable buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature.

-

Measurement: The rate of disappearance of the blue color of the starch-iodine complex is measured spectrophotometrically. A slower rate of color change indicates greater resistance of the penicillin to hydrolysis by penicillinase.

Studies using this method demonstrated that this compound was significantly more resistant to staphylococcal penicillinase than penicillin G.

In Vivo Efficacy: The Mouse Protection Test

The mouse protection test was a standard preclinical model used to evaluate the in vivo efficacy of new antibiotics.

Experimental Protocol: Mouse Protection Test

-

Infection: A group of mice is infected with a lethal dose of a virulent strain of Staphylococcus aureus.

-

Treatment: Subgroups of the infected mice are then treated with varying doses of the test antibiotic (e.g., this compound) at specified time intervals. A control group receives no treatment.

-

Observation: The mice are observed over a period of several days, and the number of survivors in each group is recorded.

-

Endpoint: The efficacy of the antibiotic is determined by its ability to protect the mice from death compared to the untreated control group.

Early in vivo studies demonstrated that this compound was effective in protecting mice from lethal infections caused by penicillinase-producing S. aureus, confirming its therapeutic potential.

Pharmacokinetics of this compound

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its clinical efficacy. Early studies in humans established the key pharmacokinetic parameters of this compound.

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value |

| Route of Administration | Intravenous, Intramuscular, Oral |

| Oral Bioavailability | Approximately 30-35% |

| Peak Serum Level (1g IV) | ~43 µg/mL at 5 minutes |

| Protein Binding | ~94% |

| Elimination Half-life | 20-30 minutes |

| Excretion | Primarily renal (urine) and biliary |

The ability to be administered orally was a significant advantage of this compound over methicillin, which could only be given by injection.

Conclusion: The Legacy of this compound

The discovery and development of this compound marked a critical milestone in the ongoing battle against antibiotic resistance. As a second-generation, penicillinase-resistant penicillin, it provided a much-needed therapeutic option for infections caused by penicillin-resistant Staphylococcus aureus. The chemical ingenuity of modifying the penicillin side chain to confer resistance to enzymatic degradation laid the groundwork for the development of subsequent generations of β-lactam antibiotics. While the emergence of methicillin-resistant Staphylococcus aureus (MRSA) has presented new challenges, this compound remains an important antibiotic in the clinician's armamentarium for treating infections caused by susceptible staphylococci. The story of this compound serves as a powerful testament to the importance of continued research and innovation in the face of evolving microbial threats.

References

chemical structure and properties of oxacillin sodium salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacillin sodium salt is a semisynthetic, penicillinase-resistant beta-lactam antibiotic with a narrow spectrum of activity primarily targeting gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sodium salt. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its stability and degradation pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

This compound sodium salt is the sodium salt of this compound, a derivative of 6-aminopenicillanic acid. The core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The acyl side chain, 5-methyl-3-phenyl-4-isoxazolecarbonyl, confers resistance to enzymatic degradation by bacterial β-lactamases.

The chemical structure of this compound sodium salt is depicted below:

Table 1: Chemical Identification of this compound Sodium Salt

| Identifier | Value |

| IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1] |

| CAS Number | 1173-88-2 (anhydrous)[1][2][3][4] |

| 7240-38-2 (monohydrate)[4] | |

| Molecular Formula | C₁₉H₁₈N₃NaO₅S (anhydrous)[2][3] |

| C₁₉H₂₀N₃NaO₆S (monohydrate)[1] | |

| SMILES String | O=C(--INVALID-LINK--N1C2=O)[O-].[Na+][4] |

Physicochemical Properties

This compound sodium salt is a white or almost white crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound Sodium Salt

| Property | Value | Reference |

| Molecular Weight | 423.42 g/mol (anhydrous) | [3][4] |

| 441.43 g/mol (monohydrate) | [1] | |

| Melting Point | 188 °C | |

| pKa | 2.72 | |

| Solubility | ||

| Water | Soluble (50 mg/mL) | |

| Ethanol | 2 mg/mL | [5] |

| DMSO | 16 mg/mL | [5] |

| Dimethylformamide (DMF) | 20 mg/mL | [5] |

| PBS (pH 7.2) | 10 mg/mL | [5] |

| Acetone | Very slightly soluble | [2] |

| Butanol | Very slightly soluble | [2] |

| Ethyl acetate | Almost insoluble | [2] |

| Petroleum ether | Almost insoluble | [2] |

| Appearance | Crystalline solid | [5] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[6] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The proposed mechanism of action involves the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of this compound covalently binds to the active site of PBPs.[7]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.

-

Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.

-

Cell Lysis: The compromised cell wall eventually ruptures, leading to bacterial cell death.

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Experimental Protocols

Synthesis of this compound Sodium Salt

The following protocol describes a general method for the synthesis of this compound sodium.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride

-

Sodium bicarbonate

-

Acetone

-

Water

-

n-Butanol

-

Sodium acetate solution (20% in methanol)[2]

Procedure:

-

Condensation: [2] a. In a reaction vessel, dissolve 6-APA in a mixture of acetone and water. b. Cool the solution to 0-5 °C. c. Slowly add 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride to the cooled solution while maintaining the pH at 7.0-7.5 with the addition of a sodium bicarbonate solution. d. Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Acidification and Extraction: [2] a. After the reaction is complete, acidify the mixture to pH 2.0 with a suitable acid (e.g., hydrochloric acid). b. Extract the this compound free acid into an organic solvent such as n-butanol. c. Wash the organic layer with water to remove any impurities.

-

Salt Formation and Crystallization: [2] a. To the butanolic extract of this compound, slowly add a 20% solution of sodium acetate in methanol. b. Stir the mixture to induce the crystallization of this compound sodium salt. c. Collect the precipitated crystals by filtration.

-

Washing and Drying: [2] a. Wash the crystals with n-butanol and then with a volatile solvent like acetone to remove residual butanol and water. b. Dry the purified this compound sodium salt crystals under vacuum at a temperature not exceeding 50 °C.

Caption: General workflow for the synthesis of this compound sodium salt.

Analytical Methods

This method is suitable for the determination of the purity and assay of this compound sodium salt.

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a ratio of 60:40 v/v).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 225 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound sodium reference standard of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of this compound sodium salt of approximately the same concentration as the standard solution in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculation: Calculate the percentage purity or assay of this compound sodium salt by comparing the peak area of the sample to the peak area of the standard.

A simple UV-Vis spectrophotometric method can be used for the quantitative determination of this compound sodium. This method is based on the charge transfer complexation reaction of the drug with iodine.[1]

Procedure: [1]

-

Standard Solution Preparation: Prepare a stock solution of this compound sodium (e.g., 100 µg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 10-50 µg/mL.

-

Sample Preparation: Prepare a sample solution of this compound sodium salt in methanol to obtain a concentration within the calibration range.

-

Reaction: To a fixed volume of each standard and sample solution, add a solution of iodine in dichloromethane.

-

Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (approximately 365 nm) against a reagent blank.

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Quantification: Determine the concentration of this compound sodium in the sample solution from the calibration curve.

A redox titration method can be employed for the assay of this compound sodium salt.[3]

Procedure:

-

Accurately weigh a quantity of this compound sodium salt and dissolve it in water.

-

Add a known excess of a standard oxidizing agent solution (e.g., potassium permanganate or ceric sulfate) and a suitable acid (e.g., sulfuric acid).

-

Allow the reaction to proceed for a specified time.

-

Back-titrate the excess oxidizing agent with a standard reducing agent solution (e.g., ferrous ammonium sulfate) using a suitable indicator to determine the endpoint.

-

Perform a blank titration under the same conditions.

-

Calculate the percentage of this compound sodium salt in the sample based on the amount of oxidizing agent consumed.

Stability and Degradation

This compound sodium is susceptible to degradation, primarily through hydrolysis of the β-lactam ring, which inactivates the antibiotic. The stability of this compound sodium solutions is influenced by several factors, including pH, temperature, and the presence of other substances.

-

pH: this compound is most stable in the pH range of 6.0 to 7.0. It is rapidly degraded in acidic and alkaline conditions.

-

Temperature: The rate of degradation increases with increasing temperature. Solutions of this compound sodium are more stable when refrigerated. This compound sodium was found to be stable for 7 days at 23°C with less than a 10% loss and for 30 days at 4°C with less than a 5% loss.[8][9]

-

Compatibility: this compound sodium is incompatible with aminoglycosides in the same I.V. infusion. Admixtures in dextrose-containing solutions can also lead to accelerated degradation.[10]

The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring to form the inactive penicilloic acid derivative. Other potential degradation products can arise from further reactions of this initial hydrolysate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound sodium salt. The experimental protocols for its synthesis and analysis offer valuable practical information for researchers. A thorough understanding of its stability and degradation pathways is crucial for its proper handling, formulation, and clinical use. The information presented herein serves as a foundational resource for further research and development in the field of antimicrobial agents.

References

- 1. A Novel Spectrophotometric Method for the Determination this compound Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112300197A - Preparation method of this compound sodium and this compound sodium for injection - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Stability of Ampicillin Sodium, Nafcillin Sodium, And this compound Sodium in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of Ampicillin Sodium, Nafcillin Sodium, And this compound Sodium in AutoDose Infusion System Bags. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Stability of sodium this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxacillin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin, a penicillinase-resistant penicillin, has long been a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its efficacy is rooted in its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thus disrupting the integrity of the peptidoglycan layer and leading to cell lysis.[1][2] This in-depth technical guide provides a comprehensive overview of this compound's spectrum of activity against a range of Gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates key mechanisms of action and resistance.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against various Gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a bacterial population.

| Bacterial Species | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Notes |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.25 - 0.5 | 0.5 - 1 | Generally highly susceptible. |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | >2 | >2 | Resistance is mediated by the mecA gene, rendering this compound ineffective. |

| Staphylococcus epidermidis | ≤0.25 - 1 | ≥8 | MIC distribution is not as clearly bimodal as in S. aureus. Many strains with MICs of 1-2 µg/mL may carry the mecA gene.[2] |

| Streptococcus pyogenes (Group A Streptococcus) | ≤0.06 - 0.12 | 0.12 - 0.25 | Generally susceptible. |

| Streptococcus agalactiae (Group B Streptococcus) | ≤0.12 | 0.25 | Generally susceptible, though strains with reduced susceptibility have been reported. |

| Viridans Group Streptococci | Variable | Variable | Penicillin susceptibility is often used as a surrogate. This compound disk diffusion can be used to screen for reduced penicillin susceptibility.[3] |

| Enterococcus faecalis | >16 | >32 | Intrinsically resistant to this compound.[4] |

| Enterococcus faecium | >64 | >64 | Intrinsically resistant to this compound. |

| Listeria monocytogenes | High Resistance | High Resistance | This compound is generally not effective against Listeria monocytogenes. |

| Corynebacterium species | Variable | Variable | Susceptibility is species-dependent. Some species like C. urealyticum are often resistant to β-lactams. |

Experimental Protocols

Accurate determination of this compound's activity is paramount for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI M07)

This method is considered a gold standard for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test organism is inoculated into a series of microplate wells containing serial twofold dilutions of this compound in a specialized broth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits growth.

Detailed Methodology:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound powder in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microplate wells.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

-

-

Inoculation and Incubation:

-

Dispense the diluted bacterial suspension into each well of the microplate containing the this compound dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, incubation for a full 24 hours is recommended to detect this compound resistance.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microplate for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Kirby-Bauer Disk Diffusion Method (CLSI M02)

This method provides a qualitative assessment of antimicrobial susceptibility.

Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A filter paper disk impregnated with a specified amount of this compound (typically 1 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.

Detailed Methodology:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

-

-

Application of this compound Disk:

-

Using sterile forceps, place an this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-24 hours. For staphylococci, incubation for a full 24 hours is necessary for the reliable detection of methicillin resistance.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by the CLSI.

-

Mechanisms of Action and Resistance

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone. By covalently binding to the active site of PBPs, this compound blocks this cross-linking process, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[2]

Caption: this compound's mechanism of action via PBP inhibition.

Mechanism of Resistance: The Role of mecA and PBP2a

The primary mechanism of resistance to this compound in staphylococci is the acquisition of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including this compound. In the presence of this compound, the native PBPs are inhibited, but PBP2a remains functional and continues to catalyze the transpeptidation reaction, allowing for the synthesis of a stable cell wall and conferring resistance. The expression of the mecA gene is regulated by the mecI and mecR1 genes.

Caption: Regulation and function of mecA in this compound resistance.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate to this compound using either broth microdilution or disk diffusion methods.

References

The Molecular Basis of Oxacillin Resistance in Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin resistance in Staphylococcus aureus represents a significant global health challenge, rendering a substantial portion of β-lactam antibiotics ineffective against infections caused by methicillin-resistant S. aureus (MRSA). This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. However, the expression of this compound resistance is a complex phenotype influenced by a variety of genetic and regulatory factors. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in S. aureus, details key experimental protocols for its detection and characterization, and presents relevant quantitative data for comparative analysis.

Core Mechanism of this compound Resistance: The mecA Gene and PBP2a

The cornerstone of high-level this compound resistance in S. aureus is the acquisition of the mecA gene.[1][2] This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][3][4] The product of the mecA gene is Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that is essential for the synthesis of the bacterial cell wall.[1][5]

Unlike the native PBPs of S. aureus, PBP2a exhibits a low affinity for β-lactam antibiotics, including this compound.[5][6][7] This reduced binding affinity allows PBP2a to continue its function of cross-linking peptidoglycan chains even in the presence of inhibitory concentrations of β-lactams, thereby enabling cell wall synthesis and bacterial survival.[5][8] While native PBPs are inactivated by this compound, PBP2a effectively bypasses this inhibition, conferring resistance to virtually all β-lactam antibiotics.[5]

The Staphylococcal Cassette Chromosome mec (SCCmec)

SCCmec is a mobile genetic element, ranging from 21 to 60 kb in size, that integrates into the S. aureus chromosome at a specific site.[3] It is the vehicle for the horizontal transfer of the mecA gene among staphylococcal species.[1][3] SCCmec elements are structurally diverse and are classified into different types (currently I through XIV) based on the combination of two essential components: the mec gene complex and the ccr gene complex.[3][4][9]

-

The mec gene complex contains the mecA gene and its regulatory elements, mecR1 and mecI.[3][10]

-

The ccr gene complex encodes for cassette chromosome recombinases (CcrA and CcrB) that mediate the integration and excision of the SCCmec element from the bacterial chromosome.[1][4]

The structural organization of SCCmec also includes non-essential "joining" (J) regions, which can carry additional resistance determinants for non-β-lactam antibiotics.[3]

Regulation of mecA Expression

The expression of mecA is tightly controlled by the regulatory genes mecR1 and mecI, which are located upstream of mecA within the mec gene complex.[10][11]

-

mecI encodes a repressor protein that binds to the promoter region of mecA, preventing its transcription in the absence of a β-lactam antibiotic.[11]

-

mecR1 encodes a transmembrane signal transducer protein.[11] In the presence of a β-lactam, MecR1 undergoes a series of conformational changes and proteolytic cleavages, leading to the inactivation of the MecI repressor and subsequent induction of mecA transcription.[12]

In many clinical MRSA isolates, mutations or deletions within mecI or mecR1 can lead to the constitutive, high-level expression of mecA.[1]

Caption: Regulation of mecA gene expression by MecR1 and MecI.

Auxiliary Factors Influencing this compound Resistance

While mecA is the primary determinant of this compound resistance, the level of resistance is significantly influenced by a number of "auxiliary" genes.[13] These genes are not located on the SCCmec element but are part of the core S. aureus genome. They are involved in various cellular processes, including cell wall synthesis and metabolism.

-

fem Genes (Factors Essential for Methicillin Resistance): The femXAB gene family encodes enzymes that are crucial for the synthesis of the pentaglycine interpeptide bridges in the peptidoglycan.[14][15] An intact pentaglycine bridge is essential for the proper functioning of PBP2a. Mutations in these genes can lead to a decrease in the level of this compound resistance, even in the presence of a functional mecA gene.[14][15]

-

Stringent Stress Response: The stringent stress response, a bacterial mechanism for adapting to nutrient limitation and other environmental stresses, has been shown to play a role in the expression of high-level this compound resistance.[13][16] Genes such as relA, which is involved in the synthesis of the alarmone (p)ppGpp, can influence the level of resistance.[16][17]

-

Two-Component Signal Transduction Systems: Systems like ArlRS have been shown to regulate this compound resistance by modulating the expression of other regulatory genes, such as spx.[18] Other two-component systems, like WalKR and VraRS, are also involved in the regulation of cell wall metabolism and can impact antibiotic resistance.[19]

mecA-Independent Mechanisms of this compound Resistance

Although less common, this compound resistance can occur in the absence of the mecA gene. These mechanisms typically result in lower levels of resistance compared to mecA-mediated resistance.

-

Hyperproduction of β-lactamase: Some strains can overproduce the native β-lactamase enzyme, which can hydrolyze and inactivate this compound, leading to a modest increase in resistance.[2]

-

Modifications of Native PBPs: Mutations in the genes encoding the native penicillin-binding proteins (PBP1, PBP2, PBP3, PBP4) can alter their structure, reducing their affinity for β-lactam antibiotics.[2][20]

-

Emergence of mecC : A homolog of mecA, named mecC (previously known as mecALGA251), has been identified in some S. aureus isolates.[2][21] It also encodes a PBP with low affinity for β-lactams and confers this compound resistance.[21]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in S. aureus.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) in S. aureus

| Strain Type | mecA Status | Typical this compound MIC (µg/mL) | Reference(s) |

| This compound-Susceptible S. aureus (OSSA) | Negative | ≤ 2 | [22][23] |

| Methicillin-Resistant S. aureus (MRSA) | Positive | ≥ 4 | [23] |

| This compound-Susceptible MRSA (OS-MRSA) | Positive | ≤ 2 | [14][24] |

| mecA-negative resistant strains | Negative | 2 - 16 | [2][25] |

Table 2: Binding Affinities of PBP2a for β-Lactam Antibiotics

| β-Lactam Antibiotic | Second-order rate constant (k₂/K_d) (M⁻¹s⁻¹) | Reference(s) |

| Benzylpenicillin | 16.5 | [26] |

| Methicillin | 0.49 | [26] |

| High-affinity Cephalosporin | 1750 | [26] |

Experimental Protocols

Detailed methodologies for the detection and characterization of this compound resistance are crucial for both clinical diagnostics and research.

Protocol 1: PCR for mecA Gene Detection

This protocol outlines the standard polymerase chain reaction (PCR) method for the detection of the mecA gene, which is considered the gold standard for identifying MRSA.[27]

1. DNA Extraction:

- Isolate genomic DNA from an overnight culture of S. aureus using a commercial DNA extraction kit or a standard phenol-chloroform method.[28]

2. PCR Amplification:

- Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl₂, and PCR buffer.

- Add forward and reverse primers specific for the mecA gene. A commonly used primer set targets a 533 bp fragment.[28][29][30]

- Add the extracted DNA template to the master mix.

- Perform PCR using the following cycling conditions:

- Initial denaturation: 94-95°C for 3-5 minutes.[28][30]

- 30-35 cycles of:

- Denaturation: 94°C for 30-60 seconds.[30]

- Annealing: 50-55°C for 30-60 seconds.[30]

- Extension: 72°C for 30-60 seconds.[30]

- Final extension: 72°C for 3-5 minutes.[28][30]

3. Gel Electrophoresis:

- Run the PCR products on a 1.5-2% agarose gel stained with an intercalating dye.

- Visualize the DNA fragments under UV light. The presence of a band of the expected size (e.g., 533 bp) indicates the presence of the mecA gene.

start [label="S. aureus Culture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

dna_extraction [label="DNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"];

pcr_setup [label="PCR Master Mix Preparation\n(Primers, Polymerase, dNTPs)", fillcolor="#FBBC05", fontcolor="#202124"];

pcr_reaction [label="PCR Amplification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

gel_electrophoresis [label="Agarose Gel Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

visualization [label="UV Visualization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

result [label="mecA Gene Detected\n(Positive Result)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dna_extraction;

dna_extraction -> pcr_reaction;

pcr_setup -> pcr_reaction;

pcr_reaction -> gel_electrophoresis;

gel_electrophoresis -> visualization;

visualization -> result;

}

Caption: Workflow for the detection of the mecA gene by PCR.

Protocol 2: this compound Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI guidelines.

1. Inoculum Preparation:

- Prepare a standardized inoculum of S. aureus equivalent to a 0.5 McFarland standard.

2. Serial Dilution of this compound:

- Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation:

- Inoculate each well of the microtiter plate with the standardized bacterial suspension.

4. Incubation:

- Incubate the plate at 35°C for 16-20 hours.

5. MIC Determination:

- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: PBP2a Latex Agglutination Test

This is a rapid immunological method for the detection of PBP2a protein directly from bacterial colonies.

1. Reagent Preparation:

- Allow the latex reagent (latex particles coated with monoclonal antibodies against PBP2a) and control reagents to come to room temperature.

2. Bacterial Lysate Preparation:

- Suspend several colonies of S. aureus in an extraction reagent to lyse the bacterial cells and release PBP2a.

3. Agglutination Reaction:

- Mix a drop of the bacterial lysate with a drop of the latex reagent on a reaction card.

- Rock the card gently for up to 3 minutes and observe for agglutination (clumping) of the latex particles.

4. Interpretation:

- Visible agglutination indicates the presence of PBP2a and a positive result for MRSA. The absence of agglutination indicates a negative result.

Conclusion

The molecular basis of this compound resistance in Staphylococcus aureus is a multifaceted and evolving field of study. While the acquisition of the mecA gene via SCCmec remains the predominant mechanism, a deeper understanding of the regulatory networks and auxiliary factors that modulate the level of resistance is critical for the development of novel therapeutic strategies. The interplay between the core resistance determinant, PBP2a, and the host bacterium's genetic background highlights the complexity of this clinically significant phenotype. Accurate and reliable detection methods are paramount for appropriate patient management and for tracking the epidemiology of MRSA. Continued research into the intricate molecular details of this compound resistance will be essential to combat the ongoing threat posed by this formidable pathogen.

References

- 1. mecA - Wikipedia [en.wikipedia.org]

- 2. Development of this compound Resistance in a Patient with Recurrent Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCCmec - Wikipedia [en.wikipedia.org]

- 4. Staphylococcal Cassette Chromosome mec (SCCmec) analysis of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation of Penicillin Binding Protein 2a Detection with this compound Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staphylococcal Cassette Chromosome mec (SCCmec) Typing of Methicillin-Resistant Staphylococcus aureus Strains Isolated in 11 Asian Countries: a Proposal for a New Nomenclature for SCCmec Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Restoration of this compound susceptibility in methicillin-resistant Staphylococcus aureus by blocking the MecR1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Detection of mutations in the FemXAB protein family in this compound-susceptible mecA-positive Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Genetic Determinants of High-Level this compound Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetic Determinants of High-Level this compound Resistance in Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of ArlRS in regulating this compound susceptibility in methicillin-resistant Staphylococcus aureus indicates it is a potential target for antimicrobial resistance breakers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Case Commentary: The hidden side of this compound resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Detection of mecA, femA, and femB genes in clinical strains of staphylococci using polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 2.7. Detection of mecA Gene in Methicillin-Resistant S. aureus Isolates [bio-protocol.org]

The Architect of Resistance: Oxacillin's Pivotal Role in the Evolution of MRSA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, largely defined by its resistance to β-lactam antibiotics. Oxacillin, a penicillinase-resistant penicillin, has been central to both the clinical definition and the evolutionary trajectory of this formidable pathogen. This technical guide provides a comprehensive examination of the molecular underpinnings of this compound resistance in S. aureus, the evolutionary pathways fostered by its selective pressure, and the key experimental methodologies used to characterize this resistance. The primary mechanism of resistance is the acquisition of the mecA gene, carried on the mobile genetic element Staphylococcal Cassette Chromosome mec (SCCmec). This gene encodes Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that exhibits a low affinity for this compound and other β-lactams, thereby enabling cell wall synthesis in their presence. The expression of mecA is intricately regulated by the sensor-inducer MecR1 and the repressor MecI, a system that is often induced by exposure to β-lactams like this compound. This document details these mechanisms, explores the origins and evolution of the mecA determinant, discusses alternative resistance pathways, and provides structured protocols for the essential experiments that form the basis of MRSA research and diagnostics.

The Core Mechanism: mecA and the Function of PBP2a

The cornerstone of high-level this compound resistance in S. aureus is the production of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is an alternative transpeptidase that, unlike native staphylococcal PBPs, has a very low affinity for β-lactam antibiotics.[3][4] This allows the bacterium to continue peptidoglycan synthesis for its cell wall even when its primary PBPs are inactivated by this compound.[5]

PBP2a is encoded by the mecA gene, which is not native to S. aureus but is acquired via horizontal gene transfer.[6][7] The mecA gene is part of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[7] The introduction of mecA into a susceptible S. aureus strain is the defining event in the emergence of MRSA.[8]

While PBP2a provides the resistance mechanism, its effective function often requires collaboration with the native PBP2, specifically its transglycosylase domain, for the complete synthesis of the cell wall.[5]

Regulation of Resistance: The mecA Signaling Pathway

The expression of mecA is not typically constitutive but is inducible in the presence of β-lactam antibiotics.[9] This regulation is primarily controlled by two genes located upstream of mecA within the SCCmec element: mecR1 and mecI.[10]

-

MecR1: A transmembrane sensor-transducer protein. In the absence of a β-lactam, MecR1 is inactive.[11] Upon binding a β-lactam like this compound, it undergoes a conformational change and autoproteolytic cleavage, activating its cytoplasmic metalloprotease domain.[12]

-

MecI: A repressor protein that binds to the promoter region of the mecA gene, preventing its transcription.[10][11]

The induction cascade proceeds as follows:

-

This compound enters the periplasmic space and acylates the sensor domain of MecR1.

-

This acylation activates the intracellular protease domain of MecR1.

-

The activated MecR1 cleaves the MecI repressor.

-

Cleavage of MecI causes it to dissociate from the mecA promoter.

-

The promoter is now free, allowing for the transcription of the mecA gene and subsequent translation into PBP2a.

In many MRSA strains, particularly those with SCCmec types II and III, the mecR1-mecI system is intact. However, in other types, such as the community-associated SCCmec type IV, the regulatory genes are often truncated or absent.[10][13] In these cases, mecA expression can be controlled by the homologous blaR1-blaI system, which normally regulates the expression of β-lactamase (blaZ).[10][13] this compound is a potent inducer of both the mec and bla regulatory systems.[14][15]

Figure 1: Signaling pathway for this compound-induced expression of the mecA gene.

The Evolutionary Trajectory of Resistance

The emergence of MRSA is a prime example of bacterial evolution driven by antibiotic selection. The mecA gene itself is believed to have originated from a native PBP gene in Staphylococcus fleurettii, a commensal bacterium of animals.[7] This gene was then incorporated into the SCCmec element, allowing for its mobilization and transfer into S. aureus.[7]

A critical concept in the evolution of MRSA is heteroresistance . Many MRSA isolates exhibit this phenotype, where the majority of the bacterial population appears susceptible to this compound, but a small subpopulation (e.g., 1 in 10⁶ cells) expresses high-level resistance.[16] This can make laboratory detection challenging.[17]

Exposure to sub-inhibitory concentrations of this compound can select for the resistant subpopulation, leading to a shift towards a homogeneously resistant phenotype and potential treatment failure.[13][18] This phenomenon is particularly relevant for This compound-Susceptible MRSA (OS-MRSA) . These are strains that carry the mecA gene but are phenotypically susceptible to this compound and cefoxitin in standard tests.[18] However, under antibiotic pressure, these strains can readily revert to a resistant phenotype.[18]

Figure 2: Logical flow of the evolution of this compound resistance in S. aureus.

mecA-Independent Resistance Mechanisms

While mecA is the predominant mechanism, other factors can contribute to reduced susceptibility or "borderline" resistance to this compound (often termed BORSA). These mechanisms typically do not confer the high-level resistance seen with PBP2a.

-

β-Lactamase Hyperproduction: Some strains can overproduce β-lactamase, the enzyme that degrades penicillin. While this compound is designed to be stable against this enzyme, massive hyperproduction can lead to a degree of this compound hydrolysis, raising the Minimum Inhibitory Concentration (MIC) into the borderline range.[1][19][20]

-

Modifications in Native PBPs (MOD-SA): Mutations in the genes encoding the native PBPs (pbp1, pbp2, pbp3, pbp4) can alter their structure, reducing their affinity for this compound.[6][19] This can lead to low-level resistance.

-

Mutations in Other Genes: Recent studies have identified mutations in genes related to cell wall metabolism, such as gdpP, that can lead to mecA-independent this compound resistance.[6]

Quantitative Data Summary

Table 1: this compound MIC Breakpoints for S. aureus

| Issuing Body | Susceptible (S) | Resistant (R) | Source(s) |

| CLSI | ≤ 2 µg/mL | ≥ 4 µg/mL | [17][21][22] |

| EUCAST | ≤ 2 µg/mL | > 2 µg/mL | [23] |

Note: Cefoxitin is often used as a surrogate for predicting this compound resistance in S. aureus due to its better induction of mecA expression and clearer endpoint interpretation.[17]

Table 2: Induction of mecA Expression by this compound

| MRSA Isolates | Induction Fold-Change (vs. uninduced) | This compound MIC | Source |

| 18 Clinical Isolates | 2- to 69-fold | ≥256 µg/mL for isolates with >13-fold induction | [9][24] |

| OS-MRSA (SA607) | 128-fold increase in MIC after 2 days | 256 µg/mL (post-induction) | [13] |

| OS-MRSA (SA786) | 256-fold increase in MIC after 4 days | 256 µg/mL (post-induction) | [13] |

Experimental Protocols

Determination of this compound Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (based on CLSI guidelines)

Objective: To determine the lowest concentration of this compound that inhibits visible growth of S. aureus.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl.[25]

-

This compound powder

-

96-well microtiter plates

-

S. aureus isolate for testing

-

S. aureus ATCC 29213 (Quality Control strain)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator (35°C ± 2°C)[17]

Procedure:

-